MT7 – Muscarinic Toxin 7
Description
Origin and Discovery of Muscarinic Toxins from Dendroaspis angusticeps Venom
Muscarinic toxins (MTs) are a family of small proteins isolated from the venom of mamba snakes, particularly the Eastern green mamba, Dendroaspis angusticeps. nih.govwikipedia.org The discovery of these toxins marked a significant advancement in pharmacology, as they represented a new class of ligands for muscarinic acetylcholine (B1216132) receptors. nih.gov Initial research in the late 1980s identified protein toxins in green mamba venom that could inhibit the binding of the non-selective muscarinic antagonist, quinuclidinyl benzilate, to receptors in rat brain tissues. nih.gov This finding was pivotal, as the partial displacement of the radioligand suggested that these toxins might be specific for a particular subtype of muscarinic receptor. nih.gov
These toxins belong to the three-finger toxin (3FT) superfamily, characterized by a specific protein fold containing three beta-stranded loops extending from a central core, stabilized by disulfide bonds. wikipedia.orgnih.govscispace.com Muscarinic toxin 7 (MT7), also known as m1-toxin 1, is a prominent member of this family, composed of 65 amino acid residues. wikipedia.orgsmartox-biotech.com The isolation and characterization of MT7 and other muscarinic toxins from Dendroaspis angusticeps venom provided researchers with invaluable tools to dissect the complex pharmacology of the muscarinic receptor system. nih.govsb-peptide.com Since the initial discoveries, at least 10 different muscarinic toxins have been identified from mamba venom, each with varying degrees of selectivity for the different muscarinic receptor subtypes. nih.gov
Overview of Muscarinic Acetylcholine Receptors (mAChRs) and Subtypes (M1-M5)
Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that are fundamental to the function of the central and peripheral nervous systems. wikipedia.orgpnas.org They are activated by the neurotransmitter acetylcholine and are involved in a wide array of physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion. pnas.orgnih.govmdpi.com
There are five distinct subtypes of mAChRs, designated M1 through M5, which are encoded by separate genes. wikipedia.orgproteopedia.org These subtypes can be broadly categorized into two functional groups based on their primary G protein-coupling and subsequent signaling pathways. pnas.orgd-nb.info
M1, M3, and M5 Receptors : These subtypes preferentially couple to Gq/11 proteins. pnas.orgd-nb.info Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comd-nb.info This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). mdpi.comd-nb.info
M2 and M4 Receptors : These subtypes primarily couple to Gi/o proteins. pnas.orgd-nb.info Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgproteopedia.org They can also activate G protein-gated potassium channels. proteopedia.org
The distribution of these receptor subtypes varies throughout the body. For instance, M1 receptors are abundant in the cerebral cortex and gastric glands, M2 receptors are found in cardiac tissue and smooth muscle, and M3 receptors are located in smooth muscle and salivary glands. nih.gov The M4 and M5 subtypes are primarily found in the central nervous system, including the hippocampus and substantia nigra. nih.gov The high degree of sequence homology among the subtypes, especially within the orthosteric binding site for acetylcholine, has historically made the development of subtype-selective drugs a significant challenge. mdpi.comfrontiersin.org
Table 1: Overview of Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Primary G Protein Coupling | Main Signaling Pathway | General Location Examples nih.gov |
|---|---|---|---|
| M1 | Gq/11 | Phospholipase C activation, ↑ IP3, ↑ DAG, ↑ Ca²⁺ pnas.orgd-nb.info | Cerebral cortex, Gastric glands |
| M2 | Gi/o | Adenylyl cyclase inhibition, ↓ cAMP, K⁺ channel activation pnas.orgproteopedia.org | Cardiac tissue, Smooth muscle |
| M3 | Gq/11 | Phospholipase C activation, ↑ IP3, ↑ DAG, ↑ Ca²⁺ pnas.orgd-nb.info | Smooth muscle, Salivary glands |
| M4 | Gi/o | Adenylyl cyclase inhibition, ↓ cAMP pnas.orgproteopedia.org | Hippocampus, Substantia nigra |
| M5 | Gq/11 | Phospholipase C activation, ↑ IP3, ↑ DAG, ↑ Ca²⁺ wikipedia.orgpnas.org | Substantia nigra |
Significance of MT7 as a Highly Selective Pharmacological Probe in mAChR Research
The discovery of MT7 was a watershed moment for muscarinic receptor research due to its exceptional and unprecedented selectivity for the M1 receptor subtype. sb-peptide.commdpi.com Unlike many traditional muscarinic ligands such as pirenzepine (B46924) or atropine (B194438), which show limited subtype selectivity, MT7 exhibits an affinity for the M1 receptor that is thousands of times greater than for any other mAChR subtype (M2-M5). smartox-biotech.comsb-peptide.com This high specificity makes MT7 an invaluable pharmacological tool for isolating and studying the specific functions of the M1 receptor in various tissues and physiological systems. nih.govsb-peptide.com
MT7 functions as a negative allosteric modulator (NAM) of the M1 receptor. nih.govresearchgate.net This means it does not bind to the same site as acetylcholine (the orthosteric site) but to a distinct, allosteric site on the receptor. nih.govresearchgate.net By binding to this allosteric site, MT7 inhibits the functional response of the M1 receptor to agonist stimulation. nih.govsmartox-biotech.com Structural and mutagenesis studies have revealed that MT7 interacts with the extracellular loops of the M1 receptor, with specific amino acid residues on both the toxin and the receptor being critical for this high-affinity interaction. mdpi.comnih.gov The crystal structure of the M1-MT7 complex shows that the toxin's "three-finger" structure, particularly loops I, II, and III, engages with the extracellular vestibule of the receptor, effectively blocking access to the orthosteric site. nih.govanl.gov
The remarkable selectivity of MT7 has been leveraged in numerous research applications. It has been used to:
Identify and map the expression of M1 receptors in different tissues. sb-peptide.comnews-medical.net
Elucidate the specific role of M1 receptors in complex physiological processes, such as cognitive function and the regulation of neuronal excitability. smartox-biotech.comarvojournals.org
Serve as a structural template for engineering new molecules with altered receptor selectivity. nih.gov For example, researchers have successfully modified MT7 to create a modulator that is selective for the M2 receptor, demonstrating the utility of the three-finger toxin fold for developing specific GPCR-targeting proteins. nih.gov
Table 2: Research Findings on MT7 Selectivity and Function
| Finding | Description | Reference |
|---|---|---|
| Subtype Selectivity | MT7 displays approximately 10,000-fold higher selectivity for the M1 receptor over other subtypes (M2-M5). | smartox-biotech.comsb-peptide.com |
| Mechanism of Action | Acts as a negative allosteric modulator (NAM), binding to the extracellular loops of the M1 receptor. | nih.govresearchgate.net |
| Binding Affinity | Binds to the M1 receptor with subnanomolar affinity. | smartox-biotech.commdpi.com |
| Functional Effect | Inhibits agonist-stimulated signaling pathways, such as GTPγS binding and inositol triphosphate accumulation. | smartox-biotech.comresearchgate.net |
| Structural Basis | The three loops of the toxin interact with the extracellular vestibule of the receptor, with critical residues identified on both MT7 and the M1 receptor's extracellular loops 2 and 3. | nih.govnih.gov |
Properties
Molecular Formula |
C322H484N90O98S9 |
|---|---|
Molecular Weight |
7472.53 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: LTC3VKSNSIWFPTSEDC17PDGQNLC24FKRWQYISPRMYDFTRGC42AATC46PKAEYRDVINC57C58GTDKC63NKDisulfide bonds: Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, Cys58-Cys63Length (aa): 65 |
Origin of Product |
United States |
Structural Characterization and Classification of Mt7
Classification as a Three-Finger Toxin (3FTx)
MT7 is classified as a member of the three-finger toxin (3FTx) superfamily, a group of small proteins commonly found in snake venoms. wikipedia.orgwikipedia.org This classification is based on a shared structural motif: a core from which three beta-stranded loops, or "fingers," extend, resembling a hand. wikipedia.orgscispace.com Despite a conserved structure, 3FTx proteins exhibit a wide array of pharmacological effects, with most acting as neurotoxins at cholinergic synapses. wikipedia.orgwikipedia.org Within this superfamily, MT7 belongs to a smaller class of toxins that target muscarinic acetylcholine (B1216132) receptors, a family of G-protein-coupled receptors. wikipedia.org
Protein Fold and Disulfide Bond Architecture
The characteristic three-finger fold of MT7 is stabilized by a network of disulfide bonds. wikipedia.org These covalent linkages, formed between cysteine residues, are crucial for maintaining the protein's tertiary structure and, consequently, its biological function. rapidnovor.com The core of the 3FTx structure contains four conserved disulfide bonds. wikipedia.org In some three-finger toxins, an additional fifth disulfide bond can be found in either Loop I or Loop II. scispace.com This stable fold, created by the disulfide bridges, is essential for the correct presentation of the key amino acid residues that interact with the receptor. rapidnovor.com The formation of these bonds occurs in the endoplasmic reticulum and is a critical step in the proper folding of the protein. rapidnovor.com
Primary Amino Acid Sequence and Conservation
MT7 is a small protein composed of 65 amino acid residues. wikipedia.org The linear sequence of these amino acids, known as the primary structure, dictates the protein's fold and function. news-medical.net While muscarinic toxins show a high degree of homology (65-80%) amongst themselves, variations in their amino acid sequences lead to differences in receptor selectivity. mdpi.com For instance, MT7 exhibits high selectivity for the M1 receptor, a trait attributed to specific, non-conserved residues. smartox-biotech.commdpi.com Analysis of evolutionary conservation can reveal functionally important residues; typically, the most conserved positions are critical for the protein's structure or function. tau.ac.il
Structural Determinants: Key Residues and Loops (Loop I, II, III)
The interaction of MT7 with the M1 muscarinic receptor is mediated by key amino acid residues located on its three prominent loops: Loop I, Loop II, and Loop III. smartox-biotech.comnih.gov
Loop I: Contains residues such as Trp10 and Phe11 that are important for binding. nih.govresearchgate.net
Loop II: The tip of this central loop is particularly crucial for the interaction with the unoccupied receptor, with key residues including Arg34, Met35, and Tyr36. nih.govrcsb.org Arg34, a positively charged residue, has been identified as being especially critical. nih.gov
Loop III: Residues like Arg52 and Tyr51 in this loop also contribute to the binding affinity. researchgate.netrcsb.org
Alanine-scanning mutagenesis studies have been instrumental in identifying these key residues by observing the effect of their substitution on the toxin's potency. researchgate.netrcsb.org The specific arrangement and chemical properties of these residues on the three loops are the primary determinants of MT7's high affinity and selectivity for the M1 receptor. smartox-biotech.comnih.gov
Crystallographic and NMR-Based Structural Studies
The three-dimensional structure of MT7 has been elucidated through high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgsmartox-biotech.comrcsb.org These methods provide detailed atomic-level insights into the protein's conformation.
Crystallographic studies, such as the one that determined the structure of an MT7-diiodoTyr51 derivative, have been pivotal in identifying accessible residues on the toxin's loops that are candidates for receptor interaction. rcsb.org These studies offer a static snapshot of the molecule's structure.
Receptor Binding Profile and Selectivity Mechanisms of Mt7
Exceptional Selectivity for M1 Muscarinic Acetylcholine (B1216132) Receptor Subtype
The defining characteristic of MT7 is its exquisite selectivity for the M1 muscarinic acetylcholine receptor (M1R). pnas.org This specificity is orders of magnitude greater than for any other muscarinic receptor subtype, making it one of the most selective ligands known for M1Rs. nih.govnih.gov
MT7 binds to the M1 receptor with very high affinity, typically in the subnanomolar to low nanomolar range. nih.govnih.govmdpi.com Radioligand binding studies have demonstrated its potent ability to interact with the human M1 receptor. nih.gov For instance, in competition experiments using Chinese hamster ovary (CHO) cell membranes expressing the human M1 receptor, MT7 demonstrated IC₅₀ values (the concentration required to inhibit 50% of specific binding) as low as 0.26 nM against the radioligand [³H]-N-methylscopolamine ([³H]-NMS). nih.gov Functional assays have reported apparent Kᵢ values (inhibition constants) of approximately 0.5 nM and 1.31 nM. mdpi.comnih.gov This high-affinity binding translates to a potent antagonism of M1 receptor function. nih.gov
| Parameter | Value | Assay Condition | Source |
|---|---|---|---|
| IC₅₀ | 0.26 ± 0.02 nM | Competition with 0.05 nM [³H]-NMS in CHO/M₁ cell membranes | nih.gov |
| Apparent Kᵢ | 0.5 nM | Functional assay on mutated M5 receptor (M5-EL179YE) | mdpi.com |
| Apparent Kᵢ | 1.31 nM | Functional assay on M1 receptor | nih.gov |
In stark contrast to its high affinity for the M1 subtype, MT7 shows virtually no significant binding to the M2, M3, M4, and M5 muscarinic receptor subtypes. nih.govmdpi.com Studies have shown a difference in affinity of more than five orders of magnitude between the M1 receptor and other subtypes. nih.gov Even at micromolar concentrations, MT7 does not bind to these other receptors, highlighting its exceptional selectivity. nih.govmdpi.com For example, functional assays measuring acetylcholine-stimulated [³⁵S]-GTPγS binding showed that MT7 inhibited the response in cells expressing M1 receptors but had no effect on cells expressing M2, M3, or M4 receptors. nih.gov This remarkable subtype specificity is attributed to very few amino acid residue differences in the extracellular loops of the receptor subtypes. nih.gov
Characterization of Allosteric Binding Site on M1 Receptor
MT7 exerts its effects on the M1 receptor not by competing with acetylcholine at the primary (orthosteric) binding site, but by binding to a distinct, secondary site known as an allosteric site. nih.govnih.govnih.gov This mode of action classifies MT7 as an allosteric modulator. nih.gov
Evidence for MT7's allosteric binding comes from radioligand binding experiments. nih.gov Unlike a competitive antagonist that would fully displace an orthosteric radioligand, MT7 fails to cause complete inhibition of [³H]-NMS binding, even at high concentrations. nih.govnih.gov This indicates that MT7 can bind to the receptor simultaneously with the orthosteric ligand. nih.gov The binding site for MT7 has been localized to the extracellular vestibule of the receptor, involving interactions with the extracellular loops. nih.govmdpi.com The insertion of one of the toxin's "fingers" (loop 2) into this vestibule stabilizes an inactive conformation of the receptor. nih.gov
MT7 acts as a potent negative allosteric modulator (NAM) of M1 receptor activation. nih.gov This means it binds to the allosteric site and reduces the ability of an agonist, such as acetylcholine (ACh), to activate the receptor. nih.govnih.gov Functionally, MT7 causes a concentration-dependent reduction in the maximal stimulation of [³⁵S]-GTPγS binding elicited by ACh, a measure of receptor activation. nih.gov This inhibition occurs with minimal changes to the agonist's EC₅₀ value (the concentration needed to elicit a half-maximal response), which is a hallmark of noncompetitive antagonism mediated by an allosteric mechanism. nih.gov At a concentration of 10 nM, MT7 can inhibit the maximum agonist response by approximately 50%. nih.gov Furthermore, MT7 has been shown to increase the dissociation rate of the agonist [³H]acetylcholine from the receptor. nih.gov
| MT7 Concentration | Inhibition of Maximal Agonist Response | Source |
|---|---|---|
| 1.0 nM | 15.7 ± 1.5% | nih.gov |
| 10 nM | 50.5 ± 3.1% | nih.gov |
| 30 nM | 72.8 ± 1.7% | nih.gov |
In addition to its negative modulation of agonist function, MT7 exhibits positive allosteric modulation (PAM) of antagonist binding. nih.gov This is characterized by an ability to increase the affinity of orthosteric antagonists for the M1 receptor. A key finding is that MT7 markedly decreases the dissociation rate of the antagonist [³H]-NMS from the M1 receptor. nih.govnih.gov In one study, 3 nM of MT7 slowed the dissociation of [³H]-NMS by approximately five-fold. nih.gov This effect demonstrates a positive cooperativity between MT7 and the orthosteric antagonist, where the binding of MT7 to its allosteric site stabilizes the binding of the antagonist at the orthosteric site. nih.gov
Molecular Determinants of MT7-M1 Receptor Interaction
The high-affinity and selective binding of Muscarinic Toxin 7 (MT7) to the M1 muscarinic acetylcholine receptor (M1AChR) is governed by a complex and specific set of molecular interactions. The structural basis for this remarkable specificity has been elucidated through crystallographic studies, molecular dynamics simulations, and site-directed mutagenesis. nih.govnih.govrcsb.org These investigations reveal that the interaction is not localized to a single point but involves multiple contact regions, primarily between the three-finger loops of MT7 and the extracellular domain of the M1 receptor. nih.govnih.gov
Critical Amino Acid Residues of MT7 Involved in M1 Binding
The three-finger fold structure of MT7 presents three distinct loops that engage with the M1 receptor. nih.gov Mutational analyses have identified several amino acid residues on these loops that are critical for binding. The tip of the central loop (loop II) plays a particularly significant role in the interaction with the unoccupied M1 receptor. nih.govresearchgate.net
Key residues involved in the binding include:
Loop I: Trp10 has been identified as a key contributor to the interaction, particularly when the receptor is occupied by the antagonist N-methylscopolamine (NMS). nih.govresearchgate.net
Loop II: The tip of this central loop, specifically residues Arg34, Met35, and Tyr36, is crucial for the interaction with the unoccupied M1 receptor. nih.govresearchgate.net Arg34, in particular, forms a critical electrostatic interaction with the receptor. nih.govresearchgate.net Tyr36 was found to be the most important residue for interaction with the NMS-occupied receptor. nih.gov
Loop III: Arg52 in the third loop assists in the interaction, especially with the NMS-occupied receptor state. nih.govresearchgate.net
The specific roles of these residues can differ depending on whether the receptor is in its free or antagonist-occupied state, highlighting a dynamic interaction mechanism. nih.govresearchgate.net
| MT7 Loop | Residue | Role in Binding | Source |
|---|---|---|---|
| Loop I | Trp10 | Contributes to interaction with the NMS-occupied receptor. | nih.govresearchgate.net |
| Loop II (Central Loop) | Arg34 | Critical for interaction with the unoccupied receptor; forms electrostatic interactions. | nih.govnih.govresearchgate.net |
| Met35 | Part of the critical tip of the central loop for unoccupied receptor binding. | nih.gov | |
| Tyr36 | Critical for interaction with the unoccupied receptor; most important for the NMS-occupied receptor. | nih.gov | |
| Loop III | Arg52 | Assists in interaction with the NMS-occupied receptor. | nih.govresearchgate.net |
Role of M1 Receptor Extracellular Loops (ECL2, ECL3)
The selectivity of MT7 for the M1 receptor subtype is largely dictated by interactions with the receptor's extracellular loops (ECLs). nih.govnih.gov While multiple ECLs are involved, studies consistently highlight the predominant role of the second extracellular loop (ECL2). nih.govmdpi.comnih.gov
ECL2: This loop is the primary site of interaction for MT7. nih.gov The crystal structure of the M1-MT7 complex shows that finger loop 1 of the toxin forms extensive hydrophobic interactions with residues in ECL2 and the adjacent transmembrane helix 4 (TM4). nih.gov Finger loop 2 of MT7 also forms extensive polar contacts with ECL2. nih.gov The sequence of ECL2 is of utmost importance for high-affinity MT7 binding. mdpi.comnih.gov
ECL3: The third extracellular loop also contains residues crucial for the high-affinity binding of MT7. nih.govmdpi.comresearchgate.net Mutagenesis studies have confirmed that specific residues within this loop are necessary for the toxin's potent interaction with the M1 receptor. nih.govnih.gov The engagement of MT7 with ECL3 and the top of TM7 contributes to conformational changes in the receptor. nih.gov
The specificity of MT7 arises from its ability to recognize unique residues within the ECLs of the M1 receptor that are not conserved in other muscarinic receptor subtypes. nih.govnih.gov
Identification of Key M1 Receptor Residues (e.g., Glu170) Mediating Interaction
The molecular basis for MT7's exquisite selectivity for the M1 receptor lies in a few specific, non-conserved amino acid residues within the receptor's extracellular domain. nih.govnih.gov Site-directed mutagenesis and crystallographic data have pinpointed several key residues. nih.govresearchgate.net
Glu170 (E170): Located in ECL2, this glutamic acid residue is consistently identified as a critical determinant for high-affinity MT7 binding. nih.govnih.govnih.gov Molecular modeling suggests that Glu170 on the M1 receptor and Arg34 on MT7 are locked in a strong electrostatic interaction. nih.govresearchgate.net
Leu174 (L174): Also in ECL2, this leucine (B10760876) residue contributes to the specific interactions that dictate subtype selectivity. nih.gov The importance of a leucine at this position for high-affinity binding has been confirmed through mutagenesis studies on the M5 receptor. mdpi.com
E397 and E401: These glutamic acid residues, located at the top of transmembrane helix 7 (TM7) near ECL3, form specific polar interactions with finger loops 2 and 3 of MT7. nih.gov
Substitution of these key M1 receptor residues into the corresponding positions in other muscarinic subtypes, such as M3 or M5, confers MT7 binding capability to those receptors, confirming their critical role in selectivity. nih.govnih.govmdpi.com
| M1 Receptor Residue | Location | Nature of Interaction with MT7 | Source |
|---|---|---|---|
| Glu170 | ECL2 | Forms a critical electrostatic interaction, likely with Arg34 of MT7. | nih.govnih.govnih.gov |
| Leu174 | ECL2 | Contributes to specific hydrophobic/polar contacts. | nih.govmdpi.com |
| E397 | TM7 / ECL3 | Forms polar interactions with finger loop 3 (Y51, R52) of MT7. | nih.gov |
| E401 | TM7 / ECL3 | Forms a polar network with R34 of MT7, stabilizing an outward movement of TM7. | nih.gov |
Implications of Receptor Dimerization in MT7 Binding
There is growing evidence that G-protein-coupled receptors (GPCRs), including muscarinic receptors, can exist and function as dimers or higher-order oligomers. nih.govnih.gov Research into the binding of MT7 suggests that the dimerization state of the M1 receptor is relevant to its interaction with the toxin.
Studies using techniques such as FRET (fluorescence resonance energy transfer) and BRET (bioluminescence resonance energy transfer) suggest that MT7 binds to a dimeric form of the human M1 receptor. nih.gov The presence of MT7 appears to favor and stabilize this dimeric state at the cellular level. nih.gov It is proposed that MT7 binding may induce conformational changes within a pre-existing M1 receptor homodimer. nih.gov Furthermore, structural models based on experimental data suggest a binding mode where different parts of the MT7 toxin interact with different protomers (individual receptor units) of the M1 dimer. wikipedia.org Specifically, it is hypothesized that the tips of MT7's loops II and III contact one M1 protomer, while the tip of loop I binds to the second protomer. wikipedia.org
Pharmacological Actions and Functional Consequences of Mt7 M1 Receptor Interaction
Non-Competitive Antagonism of M1 Receptor Activation
MT7 acts as a selective non-competitive antagonist of the muscarinic M1 receptor. nih.govnih.gov It binds with subnanomolar affinity to an allosteric site on the receptor, a location distinct from the orthosteric site where acetylcholine (B1216132) (ACh) and other classical muscarinic agonists and antagonists bind. ovid.comnih.gov This allosteric binding mechanism is a key feature of its pharmacological action.
The non-competitive nature of this antagonism is demonstrated by its effects in functional assays. In both Chinese hamster ovary (CHO) cells stably expressing the human M1 receptor (CHO/M1) and N1E-115 neuroblastoma cells, which endogenously express M1 receptors, MT7 causes a depression of the maximal effect of agonists like acetylcholine and carbachol (B1668302), with only minor changes to the agonist's potency (EC50 value). nih.govnih.gov This is a hallmark of non-competitive inhibition, where the antagonist does not compete directly with the agonist for the same binding site but rather prevents the receptor from being activated effectively, regardless of the agonist concentration.
Radioligand binding studies further elucidate this mechanism. MT7 inhibits the binding of the classical muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) in a concentration-dependent manner. However, it fails to cause a complete displacement of the radioligand, even at high concentrations. nih.govnih.gov Furthermore, MT7 significantly slows the dissociation rate of [3H]-NMS from the receptor, decreasing it by approximately five-fold. nih.govnih.gov This indicates that MT7 binding stabilizes the [3H]-NMS-receptor complex, a characteristic feature of allosteric modulators. The binding of MT7 to the M1 receptor is remarkably stable; preincubation of cell membranes with MT7 followed by washing fails to restore control levels of [3H]-NMS binding for at least 8 hours, highlighting a long-lasting blockade. nih.govnih.gov
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| [3H]-NMS Binding | Incomplete displacement by MT7 | MT7 binds to an allosteric site, not the orthosteric site. | nih.govnih.gov |
| [3H]-NMS Dissociation Rate | Decreased by ~5-fold in the presence of MT7 | MT7 allosterically modulates the orthosteric site, stabilizing antagonist binding. | nih.govnih.gov |
| Duration of Action | Inhibition of [3H]-NMS binding persists for at least 8 hours after washout | Stable and long-lasting binding of MT7 to the M1 receptor. | nih.govnih.gov |
Modulation of G-Protein Coupled Signaling Pathways
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. youtube.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com MT7 effectively blocks these canonical G-protein-mediated signaling events.
A direct measure of G-protein activation is the binding of the non-hydrolyzable GTP analog, [35S]-guanosine-5′-O-(3-thio)triphosphate ([35S]-GTPγS), to Gα subunits. nih.gov In membranes from CHO cells expressing the human M1 receptor, MT7 (in the range of 1–30 nM) inhibits acetylcholine (ACh)-stimulated [35S]-GTPγS binding. nih.govnih.gov This inhibition demonstrates that MT7 prevents the conformational change in the M1 receptor that is necessary for it to catalyze the exchange of GDP for GTP on the Gαq subunit, thus blocking the first step in G-protein activation. nih.gov The selectivity of MT7 is underscored by the finding that it has no effect on ACh-stimulated [35S]-GTPγS binding in CHO cells expressing M2, M3, or M4 muscarinic receptor subtypes. nih.govnih.gov
The activation of the Gq pathway culminates in the generation of second messengers, including inositol phosphates. mdpi.com In N1E-115 neuroblastoma cells, which express both M1 and M4 receptors, the agonist carbachol (CCh) stimulates the accumulation of inositol phosphates. nih.gov MT7, at concentrations between 0.3 and 3.0 nM, effectively inhibits this CCh-stimulated inositol phosphate (B84403) accumulation. nih.gov This finding confirms that MT7's blockade of G-protein activation translates to the suppression of downstream second messenger signaling. nih.gov In contrast, MT7 does not affect the CCh-induced inhibition of cyclic AMP accumulation in these cells, a pathway mediated by the M4 receptor, further highlighting its remarkable selectivity for the M1 receptor subtype. nih.gov
| Signaling Pathway | Cell Type | Agonist | Effect of MT7 | Reference |
|---|---|---|---|---|
| GTPγS Binding | CHO/M1 cells | Acetylcholine (ACh) | Inhibition (1-30 nM) | nih.govnih.gov |
| Inositol Phosphate Accumulation | N1E-115 cells | Carbachol (CCh) | Inhibition (0.3-3.0 nM) | nih.gov |
| Cyclic AMP Accumulation (M4-mediated) | N1E-115 cells | Carbachol (CCh) | No effect | nih.gov |
Beta-Arrestin Biased Agonism and Downstream Signaling
While MT7 acts as an antagonist for G-protein-dependent signaling, it paradoxically functions as a biased agonist for the β-arrestin pathway. biorxiv.orgbiorxiv.org This phenomenon, known as biased agonism or functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein). nih.gov For the M1 receptor, MT7 acts as a negative allosteric modulator of G-protein signaling but as a positive agonist for β-arrestin-mediated events. biorxiv.org
A critical step in β-arrestin-mediated signaling is the recruitment of β-arrestin proteins from the cytoplasm to the activated GPCR at the cell membrane. nih.gov Studies have shown that treatment with MT7 dose-dependently promotes the recruitment of β-arrestin2 to the M1 receptor in both HEK293 cells and dorsal root ganglia (DRG) neurons. biorxiv.orgbiorxiv.org This recruitment occurs in the absence of Gαq activation, indicating a clear bias. biorxiv.orgbiorxiv.org The mechanism involves the phosphorylation of the M1 receptor's intracellular loop 3, a step that is dependent on casein kinase 2 (CK2) rather than the G protein-coupled receptor kinases (GRKs) typically associated with agonist-induced β-arrestin recruitment. biorxiv.orgbiorxiv.org
One of the significant downstream consequences of β-arrestin recruitment is the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. wikipedia.org ERK1/2 activation is involved in a multitude of cellular processes, including cell proliferation and differentiation. frontiersin.org Research demonstrates that MT7 treatment leads to increased phosphorylation, and thus activation, of ERK1/2 in both HEK293 cells and M1R-positive DRG neurons. biorxiv.orgbiorxiv.org This activation is dependent on the recruitment of β-arrestin, as inhibiting this step prevents the MT7-induced ERK phosphorylation. biorxiv.orgbiorxiv.org This biased signaling pathway has been implicated in the ability of MT7 to promote neuritogenesis in cultured sensory neurons. biorxiv.orgbiorxiv.org
| Event | Observation | Key Mediator | Functional Outcome | Reference |
|---|---|---|---|---|
| β-Arrestin2 Recruitment | Dose-dependent recruitment to M1R | Casein Kinase 2 (CK2) | Initiation of biased signaling cascade | biorxiv.orgbiorxiv.org |
| ERK1/2 Activation | Increased phosphorylation of ERK1/2 | β-Arrestin2 | Promotion of neurite outgrowth | biorxiv.orgbiorxiv.org |
Involvement of Casein Kinase 2 (CK2) in Signaling Cascade
Emerging research indicates that signaling pathways modulated by M1-type muscarinic receptors can be dependent on the activity of Casein Kinase 2 (CK2). CK2 is a ubiquitously expressed serine/threonine protein kinase known to phosphorylate a wide array of substrates, thereby regulating numerous cellular processes. Its involvement in the M1R signaling pathway suggests a role in mediating some of the downstream effects following receptor modulation, contributing to the complexity of the signaling network.
Effects on Intracellular Calcium Transients
Canonical activation of the M1 receptor by an agonist typically engages the Gq protein pathway, leading to the activation of phospholipase C, which in turn catalyzes the formation of inositol triphosphate (IP3) and subsequently triggers the release of calcium (Ca2+) from intracellular stores. nih.govmdpi.com As an antagonist, MT7 blocks this agonist-induced cascade. nih.gov For instance, in cells expressing the M1 receptor, MT7 effectively stops acetylcholine-stimulated inositol phosphate accumulation. nih.gov
However, the downstream signaling initiated by MT7, particularly the activation of Ca2+/calmodulin-dependent protein kinase kinase beta (CaMKKβ), is intrinsically linked to intracellular calcium levels. nih.govnih.gov This suggests that M1R antagonism by MT7 may induce a subtle, non-canonical rise in intracellular Ca2+ that is sufficient to activate CaMKKβ. nih.gov While the precise mechanism for this MT7-induced Ca2+ modulation is still under investigation, it is hypothesized to be distinct from the large-scale release triggered by Gq-coupled agonists. nih.gov This nuanced effect on calcium signaling is a critical prerequisite for the subsequent activation of metabolic pathways.
Modulation of Mitochondrial Function and Metabolic Pathways
A significant consequence of MT7 interaction with the M1 receptor is the profound modulation of cellular bioenergetics, primarily through the enhancement of mitochondrial function. nih.gov Studies have demonstrated that exposure of neuronal cells to MT7 leads to an increase in key parameters of mitochondrial respiration. nih.govresearchgate.net Specifically, treatment with MT7 has been shown to elevate both maximal respiration and the spare respiratory capacity, indicating an enhancement of the cell's ability to produce ATP under high energy demand. nih.govescholarship.org This augmentation of mitochondrial activity is driven by a specific signaling cascade initiated by MT7 at the M1 receptor.
Activation of AMP-Activated Protein Kinase (AMPK)
Central to the metabolic effects of MT7 is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.gov Research in both dorsal root ganglia (DRG) neurons and SH-SY5Y neuroblastoma cells shows that treatment with MT7 leads to a marked, dose-dependent increase in the phosphorylation of AMPK at its activating site (Threonine-172). nih.govnih.gov This activation is a key event that links M1R antagonism by MT7 to the downstream enhancement of mitochondrial function. nih.gov The inhibition of AMPK, either pharmacologically with inhibitors like Compound C or through siRNA-mediated knockdown, suppresses the MT7-induced improvements in mitochondrial protein expression and membrane potential. nih.gov
Table 1: Effect of MT7 on AMPK Phosphorylation
| Cell Type | MT7 Concentration | Fold Increase in pAMPK (approx.) | Source |
|---|---|---|---|
| Rat DRG Neurons | 100 nM | ≥ 5-fold | nih.gov |
Engagement of Ca2+/Calmodulin-Dependent Protein Kinase Kinase Beta (CaMKKβ)
The activation of AMPK by MT7 is not direct but is mediated by an upstream kinase, Ca2+/calmodulin-dependent protein kinase kinase beta (CaMKKβ). nih.govresearchgate.net CaMKKβ itself is activated by increases in intracellular calcium, providing the link between the initial receptor-level event and the subsequent metabolic cascade. nih.govnih.gov The essential role of CaMKKβ in this pathway has been demonstrated through inhibition studies. The pharmacological blockade of CaMKKβ with the inhibitor STO-609 completely prevents the MT7-induced phosphorylation of AMPK. nih.govescholarship.org This confirms that CaMKKβ lies upstream of AMPK in the signaling pathway triggered by MT7's antagonism of the M1 receptor. nih.gov
Augmentation of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-Alpha (PGC-1α) Activity
A critical downstream target of the MT7-activated CaMKKβ/AMPK axis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov PGC-1α is a master transcriptional coactivator that regulates mitochondrial biogenesis and function. nih.govescholarship.org Studies utilizing a dual-luciferase reporter assay have shown that MT7 treatment significantly enhances the transcriptional activity of PGC-1α. nih.gov This effect is entirely dependent on the upstream cascade, as the blockade of CaMKKβ with STO-609 abolishes the ability of MT7 to augment PGC-1α activity. nih.govescholarship.org This demonstrates a complete signaling pathway where MT7, by antagonizing the M1R, engages CaMKKβ and AMPK to ultimately enhance the activity of PGC-1α, thereby driving improvements in mitochondrial function. nih.gov
Table 2: Summary of MT7-M1R Signaling Pathway and Inhibitor Effects
| Signaling Molecule | Action Induced by MT7 | Effect of Inhibitor (STO-609) | Source |
|---|---|---|---|
| CaMKKβ | Engaged/Activated | Direct Target of Inhibition | nih.gov |
| AMPK | Phosphorylation Increased | Phosphorylation Blocked | nih.govescholarship.org |
| PGC-1α | Transcriptional Activity Augmented | Augmentation Blocked | nih.govescholarship.org |
| Mitochondrial Respiration | Maximal & Spare Capacity Increased | Increase is Blocked | nih.gov |
Mentioned Compounds
Methodological Approaches in Mt7 Research
Radioligand Binding Assays for Affinity and Kinetics
Radioligand binding assays are fundamental in characterizing the interaction between MT7 and its receptor target. These assays utilize a radioactively labeled ligand to quantify the binding of the toxin to receptors, typically expressed in cell membranes. This technique is crucial for determining the toxin's binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation).
Competition binding assays are commonly employed to determine the affinity of the unlabeled MT7. In this setup, a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is competed for binding to M1 receptors by increasing concentrations of MT7. The concentration of MT7 that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. Studies using this method on human M1 receptors expressed in Chinese hamster ovary (CHO) cells have demonstrated that MT7 possesses a subnanomolar affinity, with reported IC₅₀ values in the low nanomolar range. For instance, at a [³H]-NMS concentration of 0.05 nM, the IC₅₀ for MT7 was found to be 0.26 nM. nih.gov
Kinetic binding assays measure the rate at which a ligand associates with (k_on) and dissociates from (k_off) its receptor. The equilibrium dissociation constant (K_d), a measure of affinity, can be calculated from the ratio of these rate constants (k_off/k_on). nih.gov Research has shown that MT7 binds stably to the M1 receptor with a very slow dissociation rate, a characteristic that contributes to its potent antagonist activity. nih.gov This binding is described as pseudo-irreversible, as it withstands extensive washing of the cell membranes and is not reversible for at least 8 hours. nih.gov The slow dissociation of MT7 is a key feature, contributing to its prolonged duration of action. nih.gov Interestingly, MT7 exhibits allosteric properties, meaning it binds to a site on the receptor distinct from the acetylcholine (B1216132) binding site. This is evidenced by its ability to slow the dissociation rate of antagonists like [³H]-NMS from the receptor. nih.govnih.gov
Table 1: Binding Affinity of MT7 for the M1 Muscarinic Receptor
| Parameter | Value | Cell System | Radioligand | Reference |
| IC₅₀ | 0.26 ± 0.02 nM | CHO/M₁ Membranes | 0.05 nM [³H]-NMS | nih.gov |
| IC₅₀ | 0.27 ± 0.03 nM | CHO/M₁ Membranes | 3 nM [³H]-NMS | nih.gov |
| IC₅₀ | 0.48 ± 0.05 nM | CHO/M₁ Membranes | 15 nM [³H]-NMS | nih.gov |
| Affinity | Subnanomolar | CHO/M₁ Cells | [³H]-NMS | nih.govnih.gov |
| Binding Nature | Pseudo-irreversible | CHO/M₁ Membranes | [³H]-NMS | nih.gov |
Site-Directed Mutagenesis and Chimeric Receptor Constructs for Structure-Function Relationships
To decipher the molecular basis of MT7's high selectivity for the M1 receptor, researchers have extensively used site-directed mutagenesis and chimeric receptor constructs. These genetic engineering techniques allow for the precise alteration of the receptor's amino acid sequence to identify key residues and domains involved in toxin binding.
Site-directed mutagenesis involves changing specific amino acids within the M1 receptor to observe the effect on MT7 binding. By systematically mutating residues in the extracellular domains, where the toxin is predicted to bind, scientists have pinpointed several key interaction points. Studies have revealed that the high selectivity of MT7 for the M1 receptor is dictated by a small number of residues located in the second (ECL2) and third (ECL3) extracellular loops. mdpi.comdoi.org
Chimeric receptors, created by swapping domains between different muscarinic receptor subtypes (e.g., M1 and M3, or M1 and M5), have been instrumental in localizing the regions responsible for MT7's selectivity. For example, by creating a chimeric receptor where the ECL2 of the M1 receptor is inserted into the M5 receptor, researchers were able to confer MT7 binding capabilities to the otherwise non-binding M5 subtype. doi.org Further mutagenesis studies on these chimeras and on non-binding subtypes like M3 and M4 have confirmed the critical role of specific amino acids. For instance, substituting lysine (B10760008) residues in the M3 receptor with the corresponding glutamate (B1630785) residues found in the M1 receptor enabled the M3 mutant to bind MT7. mdpi.com A combination of a Phenylalanine to Tyrosine substitution in ECL2 of the M3 receptor, along with two glutamate mutations, generated a receptor with even higher affinity for MT7 than the wild-type M1 receptor. mdpi.com
Table 2: Key M1 Receptor Residues for MT7 Binding Identified by Mutagenesis
| Receptor Region | M1 Residue | Effect of Mutation/Substitution | Reference |
| ECL2 | Glutamate (Glu/E) | Important for high-affinity binding. | mdpi.com |
| ECL2 | Leucine (B10760876) (L174) | Contributes to subtype selectivity. | nih.gov |
| ECL3 | Glutamate (Glu/E) | Important for high-affinity binding. | mdpi.com |
| TM7 | Glutamate (E397) | Contributes to subtype selectivity. | nih.gov |
| TM7 | Glutamate (E401) | Contributes to subtype selectivity. | nih.gov |
Functional Cell-Based Assays Utilizing Heterologous Expression Systems (e.g., CHO cells)
Functional cell-based assays are essential for understanding the physiological consequences of MT7 binding to the M1 receptor. These assays typically involve expressing the receptor of interest in a host cell line that does not naturally produce it, a technique known as heterologous expression. Chinese hamster ovary (CHO) cells are a widely used system for this purpose due to their robustness and ease of genetic manipulation. nih.govresearchgate.net
Once the M1 receptor is expressed in CHO cells, researchers can stimulate the cells with a muscarinic agonist like acetylcholine and measure the resulting intracellular signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent production of second messengers like inositol (B14025) phosphates and an increase in intracellular calcium. doi.org
To assess the antagonist properties of MT7, these functional assays are performed in the presence of the toxin. Studies have demonstrated that MT7 effectively inhibits agonist-induced signaling in M1-expressing CHO cells. For example, MT7 causes a concentration-dependent reduction in the stimulation of [³⁵S]-GTPγS binding elicited by acetylcholine, which is a measure of G-protein activation. nih.gov At concentrations of 10 nM and 30 nM, MT7 was shown to inhibit the maximum agonist response by approximately 50% and 73%, respectively. nih.gov Similarly, MT7 has been shown to completely block the accumulation of [³H]inositol phosphate (B84403) stimulated by acetylcholine, providing further evidence of its potent antagonist activity. researchgate.net
Table 3: Functional Inhibition of M1 Receptor Signaling by MT7 in CHO Cells
| Functional Assay | Agonist | MT7 Concentration | % Inhibition of Max Response | Reference |
| [³⁵S]-GTPγS Binding | Acetylcholine | 1.0 nM | 15.7 ± 1.5 | nih.gov |
| [³⁵S]-GTPγS Binding | Acetylcholine | 10 nM | 50.5 ± 3.1 | nih.gov |
| [³⁵S]-GTPγS Binding | Acetylcholine | 30 nM | 72.8 ± 1.7 | nih.gov |
| [³H]Inositol Phosphate | Acetylcholine | Not specified | Complete block | researchgate.net |
Advanced Computational and Molecular Modeling Techniques
In recent years, advanced computational and molecular modeling techniques have become indispensable tools for elucidating the structural details of the MT7-M1 receptor interaction at an atomic level. These in silico methods complement experimental data by providing predictive models of the complex's three-dimensional structure and dynamics.
Homology Modeling and Protein-Protein Docking
Before the experimental structure of the M1 receptor was solved, homology modeling was used to create a theoretical 3D model. This technique builds a model of a target protein based on the known experimental structure of a related homologous protein. nih.gov Once a model of the M1 receptor was generated, protein-protein docking simulations were employed to predict how MT7 binds to the receptor's extracellular surface. nih.gov These docking studies were guided by the experimental data from mutagenesis studies, helping to refine the possible binding orientations. The results from these computational approaches consistently predicted that the three "fingers" of MT7 interact extensively with the extracellular loops of the M1 receptor. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to observe the dynamic behavior of the MT7-M1 receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the predicted binding poses from docking studies and identify key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. nih.gov MD simulations of the MT7-hM1 complex embedded in a lipid bilayer have been used to analyze the interaction network in detail. These simulations revealed that the binding consists of three main interaction regions. nih.gov A critical interaction identified through both modeling and experimental data is a salt bridge formed between Arginine 34 (R34) on MT7 and Glutamate 170 (E170) on the M1 receptor. nih.gov The recent determination of the crystal structure of the M1AChR-MT7 complex has largely confirmed the predictions from these computational models, showing the toxin's second finger loop inserting into the receptor's extracellular vestibule and blocking access to the orthosteric binding site. nih.gov
In Vitro and Ex Vivo Tissue Preparations for Functional Studies
In vitro and ex vivo tissue preparations provide a more physiologically relevant context to study the functional effects of MT7 compared to single-cell systems. These methods use isolated tissues or organs to measure a physiological response, such as muscle contraction or neuronal activity.
While direct studies detailing the effects of MT7 on smooth muscle preparations are not extensively documented in the retrieved literature, the known distribution and function of muscarinic receptor subtypes allow for informed predictions. In tissues like the guinea pig ileum, muscarinic agonists induce contraction primarily through the activation of M3 receptors, with M2 receptors playing a modulatory role. nih.govmdpi.com Given MT7's high selectivity for the M1 receptor, it would be expected to have minimal effect on the contractility of these peripheral smooth muscle tissues where M1 receptor expression and function are low. Similarly, in the urinary bladder, contraction is predominantly mediated by M2 and M3 receptors, suggesting MT7 would not be an effective inhibitor. researchgate.net
In contrast, the M1 receptor is highly expressed in the central nervous system, particularly in regions like the hippocampus, which are critical for learning and memory. nih.gov Ex vivo brain slice preparations are used to study neuronal activity and synaptic plasticity. Electrophysiological recordings from hippocampal slices have shown that activation of M1 receptors can lead to neuronal depolarization and a form of synaptic plasticity known as long-term potentiation (LTP). nih.gov As a highly selective M1 antagonist, MT7 is a valuable tool in these preparations to isolate and confirm the specific contribution of M1 receptors to these processes. By blocking M1 receptors, MT7 would be expected to inhibit agonist-induced neuronal excitation and prevent the induction of M1-dependent LTP in hippocampal circuits.
Protein Engineering and "Loop Grafting" for Pharmacological Profile Modification
The unique three-finger fold structure of MT7, characterized by three loops extending from a central core, presents a stable and versatile scaffold for protein engineering. nih.gov This structural motif is amenable to modifications aimed at altering the toxin's pharmacological profile, a strategy that has been successfully employed to create novel ligands with tailored receptor subtype selectivities. nih.govresearchgate.net One of the primary techniques utilized in this endeavor is "loop grafting," a rational design method that involves substituting one or more of the loops of MT7 with the corresponding loops from other three-finger toxins. nih.govnih.govresearchgate.net
This approach leverages the wealth of structural knowledge available for this class of toxins to engineer chimeric proteins with new functionalities. nih.govpdbj.org By strategically swapping these loops, researchers can dissect the contributions of individual loops to receptor affinity and selectivity, ultimately designing toxins with original pharmacological profiles. nih.govresearchgate.netpdbj.org
Detailed Research Findings
Research into the modification of MT7 has yielded significant insights into the structure-function relationships that govern its interaction with muscarinic and adrenergic receptors. nih.govresearchgate.net A notable study involved the creation of chimeric toxins by substituting the loops of MT7 with those from MT1, another muscarinic toxin with a different receptor subtype selectivity profile. nih.govresearchgate.net The 23 amino acid sequence variations between MT7 and MT1 are distributed across the three loops of these toxins. nih.gov This research led to the development of several chimeric toxins, including MT7-1/1, MT7-1/2, and MT7-1/3, where the numbers indicate the respective loop from MT1 that was grafted onto the MT7 scaffold. nih.gov
The pharmacological impact of these loop grafts was assessed through binding experiments on human M1 (hM1) and M4 (hM4) muscarinic receptors, as well as the α₁A-adrenoceptor. nih.govresearchgate.net The results demonstrated that these modifications can lead to impressive gains of function and novel selectivity profiles. nih.govresearchgate.net For instance, grafting the entire loop 2 of MT1 onto MT7 (chimera MT7-1/2) resulted in a significant 400-fold decrease in affinity for the hM1 receptor, a modest 5-fold increase for the hM4 receptor, and no change in its interaction with the α₁A-adrenoceptor. nih.gov
Further dissection of loop 2 into its top and tip sections revealed that the drastic loss of function at hM1 is primarily associated with the top of the loop, while the moderate gain of function at hM4 is linked to the tip. nih.gov A particularly noteworthy outcome was the creation of the MT7-1/1+3 chimera, which possesses a unique pharmacological profile with high affinity for both the hM1 receptor and the α₁A-adrenoceptor, while showing no interaction with the hM4 receptor. nih.gov This highlights the potential of loop grafting to modulate selectivity in a highly specific manner. nih.gov
Structural analysis, including crystallographic data for some of the chimeras, has provided a molecular basis for understanding these engineered changes in pharmacology. nih.govpdbj.org For example, the grafted loop 1 in the MT7-1/1 chimera maintains its structure as in MT1 but does not adopt the same orientation with respect to loop 2 as seen in either parent toxin, effectively creating a new toxin with novel properties. nih.gov These findings underscore the efficacy of loop permutation as a protein engineering strategy for designing new three-finger proteins with bespoke pharmacological characteristics. nih.govresearchgate.net
More recent research guided by the crystal structure of the M1AChR-MT7 complex has further expanded the possibilities of engineering MT7. nih.govsemanticscholar.org By identifying the specific residues in the finger loops of MT7 that are in contact with the M1AChR, researchers were able to design a phage display library to explore redirecting the toxin's specificity to other muscarinic receptor subtypes. nih.gov This structure-guided in vitro engineering approach successfully converted the selectivity of MT7 from the M1AChR towards the M2AChR, further demonstrating that the three-finger fold is a promising scaffold for the development of G protein-coupled receptor modulators. nih.govsemanticscholar.org
The following interactive table summarizes the binding affinities (Ki, nM) of wild-type MT7 and its chimeric derivatives for different receptor subtypes, illustrating the impact of loop grafting on their pharmacological profiles.
Applications of Mt7 As a Preclinical Research Tool
Delineation of Muscarinic Receptor Subtype Expression in Biological Systems
The exquisite subtype selectivity of MT7 makes it an unparalleled molecular probe for identifying and characterizing M1 receptors within complex biological tissues. Traditional pharmacological tools often lack the specificity to distinguish effectively between the five highly homologous mAChR subtypes (M1-M5). MT7 overcomes this limitation, enabling precise delineation of M1 receptor expression and distribution.
In radioligand binding studies, MT7 has been used to selectively label M1 receptors in membranes from cells and tissues. mdpi.com For instance, experiments using Chinese hamster ovary (CHO) cells individually expressing each of the human muscarinic receptor subtypes have demonstrated that MT7 binds with high affinity only to the M1-expressing cells. mdpi.com This property allows researchers to quantify the density of M1 receptors in various brain regions and peripheral tissues through techniques like quantitative autoradiography, providing a detailed map of M1 expression. nih.gov These properties establish MT7 as a superior tool for the precise identification and characterization of M1 receptors in diverse biological systems. mdpi.com
Investigation of M1 Receptor Physiological and Pathophysiological Roles in Animal Models
By selectively blocking M1 receptor function, MT7 has become instrumental in elucidating the physiological and pathophysiological roles of this receptor subtype in living organisms. The M1 receptor is highly expressed in brain regions critical for cognitive functions, such as the cerebral cortex and hippocampus. molvis.org Studies using animal models have provided direct evidence for the involvement of M1 receptors in processes like learning, memory, and social behavior.
Research in rodent models has shown that genetic deletion (knockout) of the M1 receptor leads to significant cognitive impairments. molvis.org Pharmacological studies using selective M1 antagonists mirror these findings. In one study, direct inhibition of M1 receptors in the prelimbic cortex of mice was shown to impair cognitive performance and lead to a loss of social dominance. researchgate.net Conversely, elevating acetylcholine (B1216132) levels in this brain region in subordinate mice could induce winning in social competition, highlighting the M1 receptor's role in modulating cognitive abilities that establish social hierarchy. researchgate.net The use of tools like MT7 to selectively antagonize M1 receptors in specific brain circuits allows for a detailed investigation of their contribution to both normal physiological processes and the underlying mechanisms of neurological and psychiatric disorders. molvis.orgresearchgate.net
Elucidating Mechanisms of Neuronal Plasticity and Axonal Repair in Sensory Neurons
Recent research has uncovered a novel role for M1 receptor antagonists, including MT7, in promoting neuronal plasticity and repair, challenging their traditional classification as simple inhibitors. Studies on primary dorsal root ganglia (DRG) sensory neurons from rodents have shown that MT7, acting as a negative allosteric modulator of the M1 receptor, can promote neuritogenesis, the growth of new neurites or axons. arvojournals.org
This effect is mediated through a mechanism known as biased signaling. Instead of blocking all receptor activity, MT7 appears to selectively activate specific intracellular signaling pathways. Treatment of DRG neurons with MT7 was found to induce the recruitment of β-arrestin2 to the M1 receptor and stimulate the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2), a key pathway in promoting neuronal growth and survival. arvojournals.org This activation occurred without engaging the canonical G protein signaling pathway typically associated with M1 receptors. This research demonstrates that MT7 can be used to study how biased agonism at the M1 receptor can drive mechanisms of neuronal repair, offering insights into potential therapeutic strategies for peripheral neuropathies. arvojournals.org
Studying Ocular Growth Regulation and Myopia Development in Mammalian Models
MT7 has been employed as a highly selective pharmacological tool to investigate the molecular pathways governing ocular growth and the development of myopia. Myopia, or nearsightedness, is often caused by excessive elongation of the eye's axis. Non-selective muscarinic antagonists like atropine (B194438) are known to inhibit this process, but the specific receptor subtypes involved in mammals have been difficult to identify.
A key study utilized the high selectivity of MT7 to probe the role of the M1 receptor in a mammalian model of myopia. In tree shrews, experimental myopia was induced either by form deprivation (using a translucent occluder) or by lens-induced defocus. nih.gov Intravitreal injections of MT7 were found to be highly effective at inhibiting the development of both types of experimental myopia. nih.gov The table below summarizes the key findings from the form-deprivation arm of the study.
| Treatment Group | Mean Refractive Error Change (Diopters) | Statistical Significance (vs. Vehicle) |
|---|---|---|
| Vehicle Control | -4.3 ± 0.6 D | N/A |
| MT7 | -0.7 ± 0.4 D | p < 0.001 |
These results demonstrate that an M1 muscarinic receptor signaling pathway is directly involved in the mechanisms that control eye growth in mammals, making MT7 a critical tool for dissecting this process. nih.gov
Facilitating the Design of Novel Subtype-Selective Ligands for mAChRs
A significant challenge in developing drugs that target muscarinic receptors is achieving subtype selectivity, as the orthosteric binding site (where acetylcholine binds) is highly conserved across all five subtypes. MT7's ability to bind with high selectivity to an allosteric site—a topographically distinct location on the M1 receptor—provides a structural blueprint for designing novel, selective small-molecule drugs. nih.gov
The determination of the crystal structure of the M1 receptor in a complex with MT7 has been a major breakthrough. nih.gov This structural data reveals the precise molecular interactions that underpin MT7's remarkable selectivity. It shows how the "fingers" of the toxin insert into the extracellular vestibule of the receptor, interacting with specific amino acid residues that are not conserved in other muscarinic subtypes. nih.gov Understanding this unique binding mode allows computational chemists and drug designers to develop small molecules or peptidomimetics that mimic these interactions, targeting the less-conserved allosteric site to achieve M1 selectivity. This structure-guided approach is a powerful strategy to overcome the historical hurdles of mAChR drug discovery.
Advancing Understanding of G Protein-Coupled Receptor (GPCR) Allostery and Biased Signaling
MT7 serves as a model compound for studying two complex and interconnected concepts in GPCR pharmacology: allostery and biased signaling. By binding to an allosteric site, MT7 modulates the receptor's function without directly competing with the endogenous ligand, acetylcholine. mdpi.com
Functional studies have shown that MT7 is a potent negative allosteric modulator (NAM) of agonist-induced M1 receptor activation. nih.gov Simultaneously, it acts as a positive allosteric modulator (PAM) for the binding of some antagonists, slowing their dissociation from the orthosteric site. mdpi.com This dual activity highlights the complex nature of allosteric modulation.
Furthermore, MT7 has been shown to be a biased agonist. As detailed in section 6.3, it can selectively activate the β-arrestin signaling pathway while inhibiting G protein-dependent signaling. arvojournals.org This phenomenon, where a ligand preferentially activates one of several possible downstream signaling cascades, is known as biased signaling. The ability of MT7 to induce this signaling split provides a powerful tool to investigate the structural basis for how different receptor conformations can be stabilized to engage distinct intracellular partners, a concept at the forefront of modern pharmacology. arvojournals.org
Unresolved Questions and Future Research Trajectories
Further Refinement of MT7-M1 Receptor Complex Structural Dynamics
While a static crystal structure of the MT7-M1 receptor complex exists, further research is needed to understand the dynamic nature of this interaction. nih.gov Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations could provide deeper insights into the conformational changes that occur during binding and allosteric modulation. nih.govtandfonline.com
Comprehensive Mapping of Allosteric Sites and Their Pharmacological Significance
The M1 receptor possesses multiple allosteric sites that can be targeted by different modulators. nih.govpnas.org A comprehensive mapping of these sites and their pharmacological significance is an important area for future research. This could lead to the discovery of novel allosteric modulators with distinct functional profiles.
Exploration of Novel Downstream Signaling Pathways Modulated by MT7-M1 Interaction
The M1 receptor is known to couple to various signaling pathways beyond the canonical Gq/11 pathway. nih.gov Future studies should explore how the interaction between MT7 and the M1 receptor modulates these alternative signaling cascades, which could reveal new aspects of M1 receptor biology.
Development of Engineered MT7 Variants with Tailored Pharmacological Profiles
The three-finger fold of MT7 provides a stable and versatile scaffold for protein engineering. wikipedia.orgsemanticscholar.org By modifying the amino acid sequence of MT7, it may be possible to create variants with altered selectivity, affinity, or even agonist activity. semanticscholar.org Such engineered toxins could have significant value as research tools or therapeutic leads. pdbj.org
Translation of Mechanistic Insights to Receptor-Targeted Therapeutics (Focus on Receptor Biology)
A deeper understanding of the molecular mechanisms underlying MT7's interaction with the M1 receptor can inform the development of novel therapeutics targeting this receptor. patsnap.comnih.gov The focus of this research should be on leveraging the insights from MT7 to design drugs that can precisely modulate M1 receptor activity for the treatment of various neurological and psychiatric disorders. nih.govnih.gov
Q & A
Q. What experimental approaches are recommended to confirm MT7’s selectivity for the M1 muscarinic acetylcholine receptor (mAChR) subtype?
To validate MT7’s selectivity, employ a combination of functional assays and receptor mutagenesis. For example:
- Radioligand binding assays : Compare MT7’s affinity for M1 receptors with other subtypes (e.g., M3/M4) using competition binding experiments. MT7 exhibits ~10,000-fold selectivity for M1 over other subtypes .
- Chimeric receptor studies : Replace extracellular loops of non-M1 receptors (e.g., M3) with M1 sequences. For instance, substituting two lysine residues in M3 with glutamic acids (mimicking M1) enhances MT7 binding .
- Functional antagonism assays : Measure MT7’s inhibition of carbachol-induced calcium signaling in M1-expressing cells (apparent Ki = 1.31 nM) .
Q. How should researchers characterize MT7’s structural integrity and purity for experimental reproducibility?
- Amino acid sequencing : Verify the 65-residue sequence (e.g., LTC<sup>3</sup>VKSNSIWFPTSEDC<sup>17</sup>PDGQNLC<sup>24</sup>FKRWQY...) using mass spectrometry .
- Disulfide bond validation : Confirm the four disulfide pairs (C3-C24, C17-C42, C46-C57, C58-C63) via enzymatic digestion and HPLC .
- Purity assessment : Use reverse-phase HPLC or SDS-PAGE to ensure >98% purity, critical for avoiding off-target effects .
Advanced Research Questions
Q. How can MT7 be utilized to study M1 receptor signaling in diabetic neuropathy models?
- In vivo models : Induce diabetes in mice via streptozotocin (STZ), then administer MT7 (25 ng/µL in phosphate buffer) to assess axonal plasticity. MT7 blocks M1-mediated suppression of mitochondrial respiration, measured via oxygen consumption rate (OCR) assays in sensory neurons .
- Corneal nerve imaging : Apply MT7 topically and quantify sub-basal nerve plexus density using confocal microscopy. MT7 reverses diabetes-induced nerve degeneration by activating AMPK signaling .
Q. What strategies resolve discrepancies in MT7’s binding affinity across different experimental systems?
- Receptor loop mutagenesis : If MT7 shows unexpected binding (e.g., in M4 receptors), introduce M1-specific residues (e.g., Glu<sup>ECL2</sup> and Glu<sup>ECL3</sup>) into non-target receptors to identify critical interaction sites .
- Buffer optimization : Test MT7’s solubility in saline buffers (pH 7.4) and avoid detergents that may destabilize its three-finger toxin structure .
- Species-specific validation : Confirm receptor homology between model organisms (e.g., rat vs. human M1) to account for affinity variations .
Q. How should researchers design dose-response experiments to assess MT7’s neuroprotective effects?
- Neurite outgrowth assays : Treat cultured sensory neurons with MT7 (1–100 nM) and quantify β-tubulin III-stained neurites. Use STO-609 (CaMKKβ inhibitor) to validate signaling pathways .
- Statistical rigor : Apply one-way ANOVA with Tukey’s post hoc test for multi-group comparisons. Report EC50 values with 95% confidence intervals .
Data Analysis & Contradiction Management
Q. What statistical methods are appropriate for analyzing MT7’s effects on mitochondrial function?
- OCR normalization : Express OCR as pmol/min/mg protein and subtract non-mitochondrial respiration (post-antimycin A treatment) .
- Paired t-tests : Compare pre- and post-MT7 treatment outcomes in the same animal cohort to control for inter-individual variability .
Q. How can researchers address conflicting results in MT7’s receptor subtype cross-reactivity?
- Control experiments : Include M1-knockout models or selective antagonists (e.g., pirenzepine) to confirm specificity .
- Meta-analysis : Review historical data on MT7’s selectivity across studies, noting buffer conditions (e.g., ionic strength) that alter toxin-receptor interactions .
Experimental Design Tables
Table 1. Key parameters for MT7 in functional assays
Table 2. Common pitfalls in MT7 studies
| Issue | Solution | Reference |
|---|---|---|
| Off-target binding | Use M1/M3 chimeric receptors | |
| Low neurite outgrowth | Pre-treat with AMPK activators | |
| Batch variability | Validate purity via HPLC/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
